5,8,11,14-Eicosatetraynoic acid
Overview
Description
ETYA is a long-chain fatty acid . It is a 20-carbon unsaturated fatty acid containing 4 alkyne bonds . It is known to inhibit the enzymatic conversion of arachidonic acid to prostaglandins E (2) and F (2a) . It is also a nonspecific inhibitor of cyclooxygenases and lipoxygenases . ETYA inhibits human platelet 12- LO and COX- 1 with IC 50 values of 4 µM and 8 µM, respectively . It is a PPAR ligand which activates PPARα and PPARγ chimeras at concentrations of 10 µM .
Synthesis Analysis
ETYA is a competitive analogue of arachidonic acid and it has been shown to reversibly inhibit human prostate PC3 DNA synthesis . This inhibition resulted in reduced cell numbers at 72 h . It is suggested that ETYA was effective in inhibiting the conversion of linoleate to archidonate and the conversion of arachidonate to 22:4 and 22:5 .
Molecular Structure Analysis
The molecular formula of ETYA is C20H24O2 . The IUPAC name is icosa-5,8,11,14-tetraynoic acid . The InChI is InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20 (21)22/h2-5,8,11,14,17-19H2,1H3, (H,21,22) . The Canonical SMILES is CCCCCC#CCC#CCC#CCC#CCCCC (=O)O .
Chemical Reactions Analysis
ETYA, a widely used inhibitor of cyclooxygenase and lipoxygenase, inhibited the incorporation of 14C-arachidonic acid into cell lipids of the murine thymoma EL4 . It is also known to inhibit PC3 DNA synthesis and cellular proliferation, in part due to its 5’-lipoxygenase activity .
Physical And Chemical Properties Analysis
The molecular weight of ETYA is 296.4 g/mol . It is a 20-carbon unsaturated fatty acid containing 4 alkyne bonds .
Scientific Research Applications
Inhibition of Arachidonic Acid Metabolism
ETYA competes with arachidonic acid for esterification enzymes and incorporates itself into cell lipids. This competition inhibits the incorporation of arachidonic acid into cell lipids, impacting processes like inflammation and platelet aggregation (Taylor, Morrison, & Russell, 1985).
Enzymatic Inhibition
ETYA demonstrates selective inhibition of enzymes like platelet n-8 lipoxygenase and cyclooxygenase. This specificity affects various biochemical processes including platelet aggregation and prostaglandin biosynthesis (Hammarström, 1977).
Investigation of Cellular Processes
ETYA's interaction with enzymes like lipoxygenases aids in understanding the role of intrinsic arachidonic acid metabolism in cellular processes. This includes studying the enzyme-product complex and comparing ETYA with other arachidonate analogs (Kühn, Holzhütter, Schewe, Hiebsch, & Rapoport, 1984).
Effects on Lipid Metabolism
ETYA influences lipid metabolism, impacting hypocholesterolemic and dermatological studies. It affects desaturate enzymes and has been explored for its effects on tumor growth, inflammation, and platelet aggregation (Tobias & Hamilton, 1979).
Cellular Proliferation and DNA Synthesis
ETYA inhibits DNA synthesis and cellular proliferation in human prostate PC3 cells, potentially due to its 5'-lipoxygenase activity. This finding suggests a role in regulating cell growth and viability (Anderson & Harris, 1990).
properties
IUPAC Name |
icosa-5,8,11,14-tetraynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDCXPLYOWQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152318 | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,11,14-Eicosatetraynoic acid | |
CAS RN |
1191-85-1 | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11,14-Eicosatetraynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,11,14-EICOSATETRAYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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